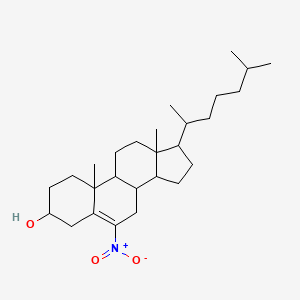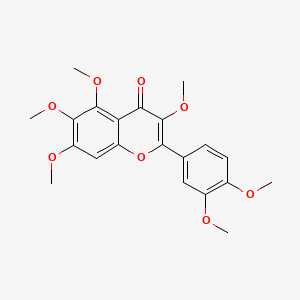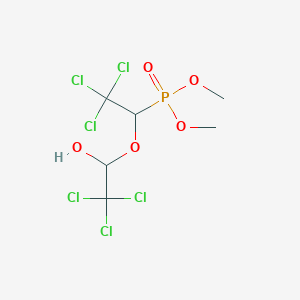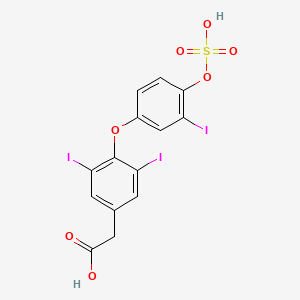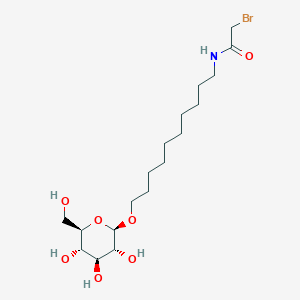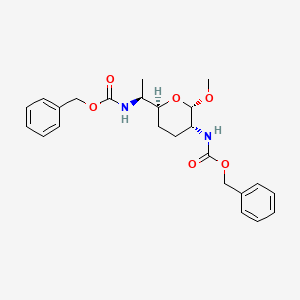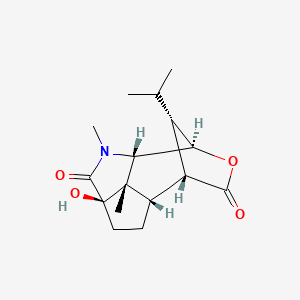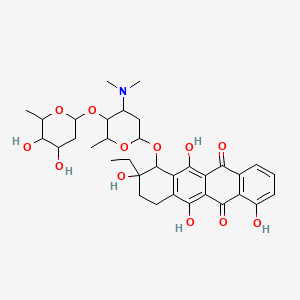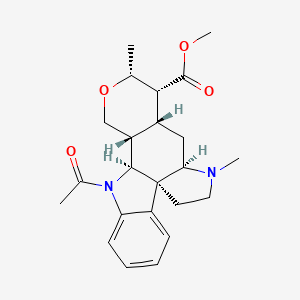
Malagashanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malagashanine is a natural product found in Strychnos, Strychnos myrtoides, and Strychnos diplotricha with data available.
Wissenschaftliche Forschungsanwendungen
Chemosensitizing Effects in Malaria Treatment
Malagashanine, a naturally occurring chemosensitizer, shows significant potential in enhancing the effectiveness of antimalarial drugs. It has been found to potentiate the action of chloroquine against chloroquine-resistant strains of Plasmodium falciparum, a parasite responsible for malaria. Notably, Malagashanine enhances the effect of chloroquine without impacting the drug's inherent toxicity and cardiac toxicity. This suggests its safe combination with chloroquine for improved malaria treatment outcomes (Rafatro et al., 2000), (Ramanitrahasimbola et al., 1999).
Biochemical Tool for Understanding Chloroquine Resistance
Malagashanine has been utilized as a biochemical tool to understand the mechanisms of chloroquine resistance and its reversal in Plasmodium falciparum. This involves studying its interaction with various antimalarials and assessing its impact on both the efflux and influx of chloroquine in drug-resistant strains, providing valuable insights for the development of more effective malaria treatments (Rasoanaivo & Razafimahefa, 2012), (Ramanitrahasimbola et al., 2006).
Pharmacokinetic and Metabolism Studies
Research on Malagashanine extends to its pharmacokinetics and metabolism. Studies have been conducted to understand its metabolites, including the identification of new metabolites in rat urine and human liver microsomes, using techniques like electrospray mass and tandem mass spectrometry. This research provides essential information on how Malagashanine is processed in the body, which is crucial for its potential therapeutic use (Rafatro et al., 2000).
Synthesis of Malagashanine Analogues
Efforts have been made to synthesize Malagashanine analogues, aiming to develop new modulators of chloroquine resistance in Plasmodium falciparum. These synthetic approaches involve multiple steps and aim to modify specific molecular structures to enhance the compound's effectiveness against malaria (Trigalo et al., 2004).
Interaction with Glutathione Transferase in Plasmodium falciparum
Research has also investigated Malagashanine's interaction with glutathione transferase (PfGST) from Plasmodium falciparum, a protein associated with chloroquine resistance. This study aims to understand how natural products, including Malagashanine, can affect PfGST's activity, contributing to the knowledge of chloroquine resistance mechanisms (Mangoyi et al., 2010).
Eigenschaften
CAS-Nummer |
139682-33-0 |
|---|---|
Produktname |
Malagashanine |
Molekularformel |
C23H30N2O4 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl (1R,5R,7R,8R,9R,12R,13S)-14-acetyl-4,9-dimethyl-10-oxa-4,14-diazapentacyclo[11.7.0.01,5.07,12.015,20]icosa-15,17,19-triene-8-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-13-20(22(27)28-4)15-11-19-23(9-10-24(19)3)17-7-5-6-8-18(17)25(14(2)26)21(23)16(15)12-29-13/h5-8,13,15-16,19-21H,9-12H2,1-4H3/t13-,15-,16-,19-,20+,21+,23-/m1/s1 |
InChI-Schlüssel |
MUNURTJJRWIXFH-IXBAYOQISA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]2C[C@@H]3[C@]4(CCN3C)[C@H]([C@@H]2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
SMILES |
CC1C(C2CC3C4(CCN3C)C(C2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
Kanonische SMILES |
CC1C(C2CC3C4(CCN3C)C(C2CO1)N(C5=CC=CC=C45)C(=O)C)C(=O)OC |
Synonyme |
malagashanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7-Amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentitol](/img/structure/B1207621.png)
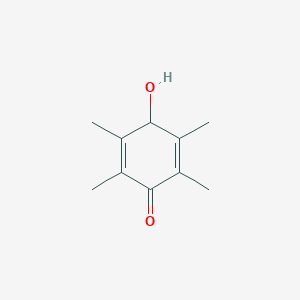
![N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B1207623.png)
![(2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid](/img/structure/B1207625.png)
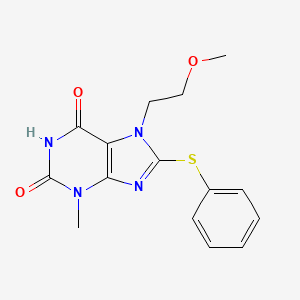
![2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B1207628.png)
